

Application Notes & Protocols: Reactivity of 3-Bromo-3-methyl-2-butanone

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Compound of Interest

Compound Name: 3-Bromo-3-methyl-2-butanone

Cat. No.: B1330662

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Audience: Researchers, scientists, and drug development professionals.

Introduction

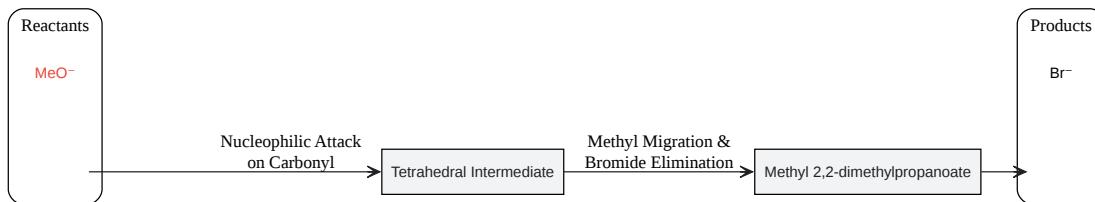
3-Bromo-3-methyl-2-butanone is a tertiary α -haloketone, a class of organic compounds known for their synthetic versatility.^[1] The presence of two adjacent electrophilic centers—the carbonyl carbon and the α -carbon bearing the bromine atom—makes it a valuable building block for constructing more complex molecular architectures.^[1] The reactivity of α -haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α -carbon more susceptible to nucleophilic attack.^[2]

The reaction pathway is highly dependent on the nature of the nucleophile employed. Strong, basic nucleophiles can induce rearrangement reactions, while softer, less basic nucleophiles typically favor direct substitution pathways.^{[3][4]} This document outlines the reaction of **3-bromo-3-methyl-2-butanone** with various classes of nucleophiles, providing detailed protocols and mechanistic insights.

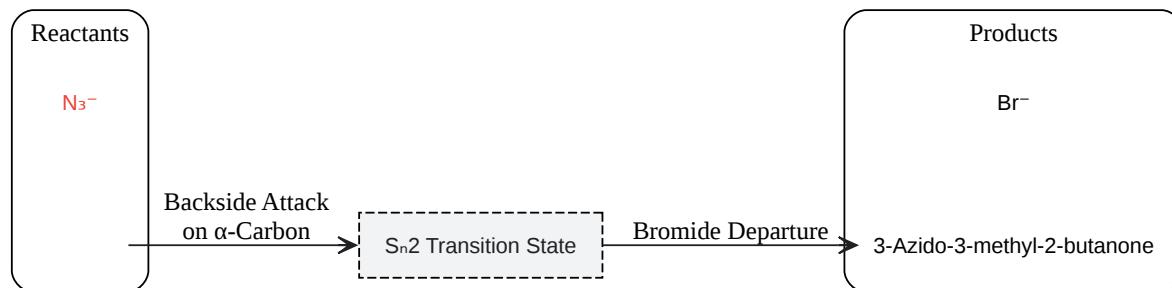
Reaction with Strong Alkoxide Bases: The Quasi-Favorskii Rearrangement

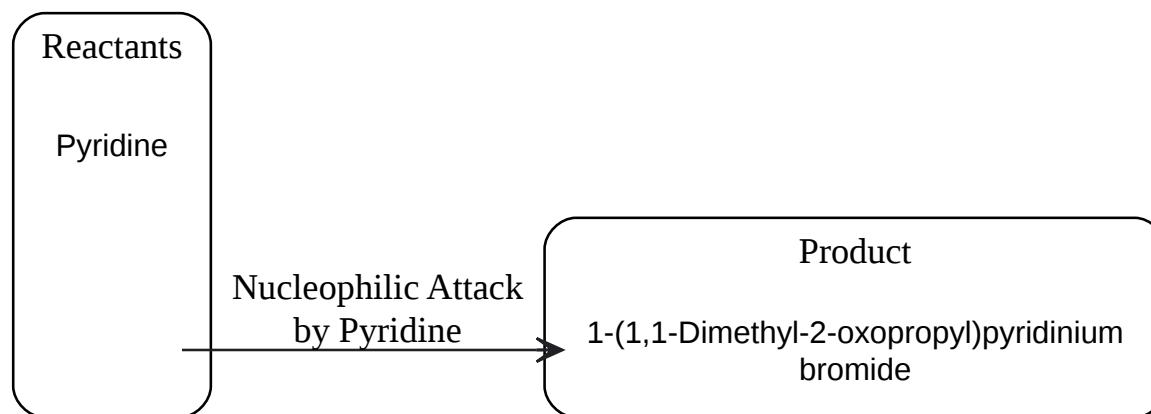
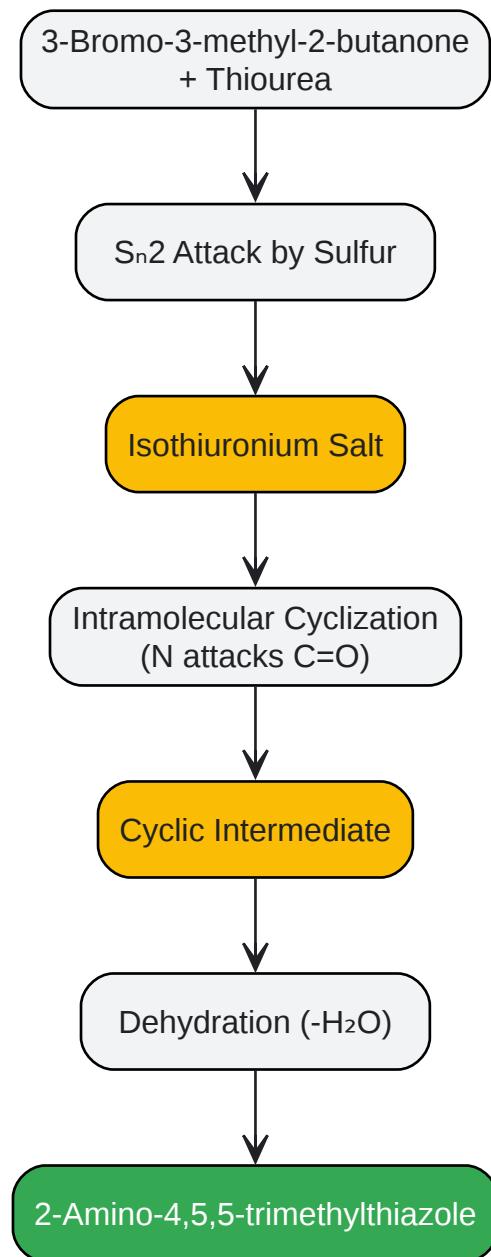
When treated with strong bases like sodium methoxide, α -haloketones that lack α' -hydrogens, such as **3-bromo-3-methyl-2-butanone**, undergo a benzylic-like rearrangement known as the quasi-Favorskii rearrangement.^{[5][6]} This pathway proceeds through a mechanism involving

nucleophilic addition to the carbonyl group, followed by the migration of an alkyl group and elimination of the halide.[6]



3-Bromo-3-methyl-2-butanone + MeO^-





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